Cas no 56824-70-5 ((5-Bromo-2-thienyl)(4-methylphenyl)methanone)
(5-Bromo-2-thienyl)(4-methylphenyl)methanone Chemical and Physical Properties
Names and Identifiers
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- (5-bromo-2-thienyl)(4-methylphenyl)methanone
- (5-bromothiophen-2-yl)(4-methylphenyl)methanone
- (5-Bromothiophen-2-yl)(p-tolyl)methanone
- Methanone, (5-bromo-2-thienyl)(4-methylphenyl)-
- 5-bromo(2-thienyl) 4-methylphenyl ketone
- (5-bromothiophen-2-yl)-(4-methylphenyl)methanone
- WGUQOSHVWCWTMK-UHFFFAOYSA-N
- STK736001
- SBB072462
- ST091303
- R8907
- A3671/0155644
- (5-Bromo-2-thienyl)(4-methylphenyl)methanone
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- MDL: MFCD05857383
- Inchi: 1S/C12H9BrOS/c1-8-2-4-9(5-3-8)12(14)10-6-7-11(13)15-10/h2-7H,1H3
- InChI Key: WGUQOSHVWCWTMK-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(C2C=CC(C)=CC=2)=O)S1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 236
- Topological Polar Surface Area: 45.3
(5-Bromo-2-thienyl)(4-methylphenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B131750-500mg |
(5-Bromo-2-thienyl)(4-methylphenyl)methanone |
56824-70-5 | 500mg |
$ 235.00 | 2022-06-07 | ||
| TRC | B131750-1000mg |
(5-Bromo-2-thienyl)(4-methylphenyl)methanone |
56824-70-5 | 1g |
$ 390.00 | 2022-06-07 | ||
| TRC | B131750-2000mg |
(5-Bromo-2-thienyl)(4-methylphenyl)methanone |
56824-70-5 | 2g |
$ 615.00 | 2022-06-07 | ||
| Crysdot LLC | CD11103053-5g |
(5-Bromothiophen-2-yl)(p-tolyl)methanone |
56824-70-5 | 97% | 5g |
$349 | 2024-07-18 | |
| A2B Chem LLC | AJ08762-10mg |
(5-Bromo-2-thienyl)(4-methylphenyl)methanone |
56824-70-5 | 95% | 10mg |
$225.00 | 2024-04-19 | |
| A2B Chem LLC | AJ08762-20mg |
(5-Bromo-2-thienyl)(4-methylphenyl)methanone |
56824-70-5 | 95% | 20mg |
$237.00 | 2024-04-19 | |
| A2B Chem LLC | AJ08762-50mg |
(5-Bromo-2-thienyl)(4-methylphenyl)methanone |
56824-70-5 | 95% | 50mg |
$268.00 | 2024-04-19 | |
| A2B Chem LLC | AJ08762-100mg |
(5-Bromo-2-thienyl)(4-methylphenyl)methanone |
56824-70-5 | 95% | 100mg |
$298.00 | 2024-04-19 | |
| A2B Chem LLC | AJ08762-500mg |
(5-Bromo-2-thienyl)(4-methylphenyl)methanone |
56824-70-5 | >95% | 500mg |
$384.00 | 2024-04-19 | |
| A2B Chem LLC | AJ08762-1g |
(5-Bromo-2-thienyl)(4-methylphenyl)methanone |
56824-70-5 | >95% | 1g |
$405.00 | 2024-04-19 |
(5-Bromo-2-thienyl)(4-methylphenyl)methanone Suppliers
(5-Bromo-2-thienyl)(4-methylphenyl)methanone Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on (5-Bromo-2-thienyl)(4-methylphenyl)methanone
Introduction to (5-Bromo-2-thienyl)(4-methylphenyl)methanone (CAS No. 56824-70-5)
(5-Bromo-2-thienyl)(4-methylphenyl)methanone (CAS No. 56824-70-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 5-bromo-2-thiophenecarbonyl benzene, is characterized by its unique structural features, which include a bromo-substituted thiophene ring and a methyl-substituted benzene ring linked by a carbonyl group. These structural elements contribute to its diverse chemical properties and potential biological activities.
The bromothiophenecarbonyl moiety is of particular interest due to its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry. Additionally, the presence of the methylphenyl group enhances the lipophilicity of the molecule, which can influence its pharmacokinetic properties and cellular permeability. These characteristics make (5-Bromo-2-thienyl)(4-methylphenyl)methanone an attractive candidate for the development of novel therapeutic agents.
Recent studies have explored the potential applications of (5-Bromo-2-thienyl)(4-methylphenyl)methanone in various areas of medicinal chemistry. One notable area of research is its use as a scaffold for the synthesis of potent and selective inhibitors of enzymes involved in disease pathways. For example, a study published in the *Journal of Medicinal Chemistry* reported that derivatives of (5-Bromo-2-thienyl)(4-methylphenyl)methanone exhibited significant inhibitory activity against human dihydrofolate reductase (DHFR), an enzyme that is a validated target for the treatment of cancer and parasitic infections.
Another area of interest is the potential anti-inflammatory properties of (5-Bromo-2-thienyl)(4-methylphenyl)methanone and its derivatives. Inflammatory diseases, such as arthritis and inflammatory bowel disease, are characterized by excessive production of pro-inflammatory cytokines and mediators. Research has shown that certain derivatives of (5-Bromo-2-thienyl)(4-methylphenyl)methanone can effectively modulate these inflammatory responses by inhibiting key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.
The synthetic accessibility of (5-Bromo-2-thienyl)(4-methylphenyl)methanone has also been a focus of recent studies. A paper in *Organic Letters* described an efficient and scalable synthetic route to this compound using palladium-catalyzed cross-coupling reactions. This method not only simplifies the synthesis but also allows for the facile introduction of various functional groups, enabling the rapid generation of structurally diverse derivatives for biological evaluation.
In addition to its potential therapeutic applications, (5-Bromo-2-thienyl)(4-methylphenyl)methanone has been studied for its use in materials science. The unique electronic properties of thiophene-based compounds make them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). Research has shown that (5-Bromo-2-thienyl)(4-methylphenyl)methanone can be used as a building block for the synthesis of conjugated polymers with enhanced charge transport properties.
The safety profile of (5-Bromo-2-thienyl)(4-methylphenyl)methanone is another important aspect that has been investigated. Toxicological studies have generally shown that this compound is well-tolerated at therapeutic concentrations, with minimal adverse effects observed in preclinical models. However, further research is needed to fully understand its long-term safety and potential interactions with other drugs or biological systems.
In conclusion, (5-Bromo-2-thienyl)(4-methylphenyl)methanone (CAS No. 56824-70-5) is a promising compound with a wide range of potential applications in medicinal chemistry, materials science, and other related fields. Its unique structural features and versatile chemical properties make it an attractive candidate for further research and development. As new derivatives and analogs continue to be synthesized and evaluated, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases and conditions.
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